![molecular formula C15H13N3O2 B12108852 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline CAS No. 92554-86-4](/img/structure/B12108852.png)
4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(4-Méthoxyphényl)-1,3,4-oxadiazol-2-yl]aniline est un composé organique appartenant à la classe des oxadiazoles. Ces composés sont connus pour leurs diverses activités biologiques et leurs applications dans divers domaines, notamment la chimie médicinale, la science des matériaux et la synthèse organique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 4-[5-(4-Méthoxyphényl)-1,3,4-oxadiazol-2-yl]aniline implique généralement un processus en plusieurs étapes. Une méthode courante commence par la préparation de la 4-méthoxybenzohydrazide, qui est ensuite cyclisée pour former le cycle oxadiazole.Les conditions réactionnelles comprennent souvent l'utilisation d'agents déshydratants et de catalyseurs pour faciliter les réactions de cyclisation et de couplage .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, est cruciale pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
4-[5-(4-Méthoxyphényl)-1,3,4-oxadiazol-2-yl]aniline peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le cycle oxadiazole en d'autres structures hétérocycliques.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes, les agents alkylants et les agents nitrants sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans les cycles aromatiques.
4. Applications de la recherche scientifique
4-[5-(4-Méthoxyphényl)-1,3,4-oxadiazol-2-yl]aniline a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif de la synthèse organique et comme ligand en chimie de coordination.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans le développement de matériaux de pointe, tels que les diodes électroluminescentes organiques (OLED) et autres dispositifs électroniques
5. Mécanisme d'action
Le mécanisme d'action de 4-[5-(4-Méthoxyphényl)-1,3,4-oxadiazol-2-yl]aniline implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans la prolifération cellulaire, conduisant à ses effets anticancéreux potentiels. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte biologique spécifiques .
Applications De Recherche Scientifique
4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mécanisme D'action
The mechanism of action of 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-(4-Méthoxyphényl)-1H-indoles
- 5-(4-Méthoxyphényl)-1H-imidazoles
- 4-Méthoxy-N-(4-méthoxyphényl)-N-(4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl)aniline
Unicité
4-[5-(4-Méthoxyphényl)-1,3,4-oxadiazol-2-yl]aniline est unique en raison de la présence à la fois de groupes aniline et oxadiazole, qui confèrent des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter une réactivité et des activités biologiques différentes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Numéro CAS |
92554-86-4 |
|---|---|
Formule moléculaire |
C15H13N3O2 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C15H13N3O2/c1-19-13-8-4-11(5-9-13)15-18-17-14(20-15)10-2-6-12(16)7-3-10/h2-9H,16H2,1H3 |
Clé InChI |
DDDUQQYRWNLBCN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


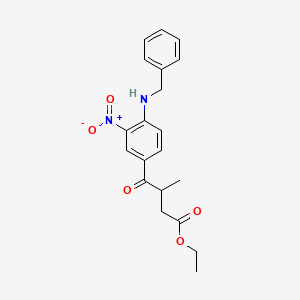
![1-[1-(Aminomethyl)cycloheptyl]propan-1-ol](/img/structure/B12108783.png)
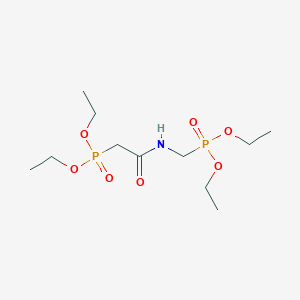



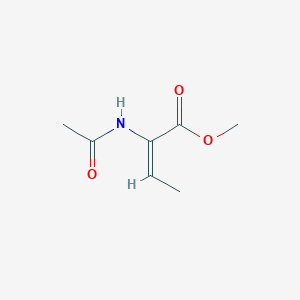

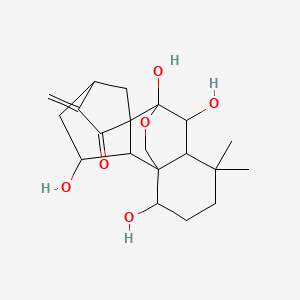

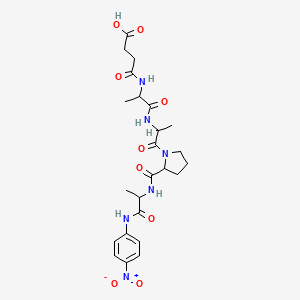
![N-methyl-N-(2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl)acetamide](/img/structure/B12108840.png)


